2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-11-9-16(24-12(2)23-11)27-14-5-7-25(8-6-14)17(26)13-3-4-15(22-10-13)18(19,20)21/h3-4,9-10,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXHICKAVQFTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the trifluoromethyl pyridine group. Common synthetic methods include:
Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Pyridine Group: This can be done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Installation of the Piperidinyloxy Substituent
The ether linkage at position 6 is formed via:
-
Mitsunobu Reaction : A robust method for ether formation between alcohols and heterocycles. For example, coupling 6-hydroxypyrimidine with 1-(6-(trifluoromethyl)pyridine-3-carbonyl)piperidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .
-
Cross-Coupling : Palladium-catalyzed C–O coupling (Buchwald-Hartwig amination) between aryl halides and piperidin-4-ol derivatives .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ether Formation | DEAD, PPh3, THF, 0°C → RT | 78–85 | |
| Piperidine Activation | Boc-protection, TFA deprotection | >90 |
Functionalization of the Trifluoromethylpyridine Moiety
The trifluoromethylpyridine group is introduced via:
-
Amide Coupling : Reaction of piperidin-4-amine with 6-(trifluoromethyl)nicotinoyl chloride in dichloromethane (DCM) using Hunig’s base (DIPEA) as a catalyst .
-
Suzuki-Miyaura Cross-Coupling : For precursors requiring aryl-boron intermediates, palladium catalysts (e.g., Pd(PPh3)4) enable coupling with trifluoromethylpyridine boronic esters .
Impact of Trifluoromethyl Group
-
Enhances metabolic stability and lipophilicity (log D = 3.7) .
-
Electron-withdrawing effects polarize the pyridine ring, facilitating nucleophilic aromatic substitution .
Modification of Substituents
-
Methyl Groups (Positions 2 and 4) : Introduced via Friedel-Crafts alkylation or using pre-methylated pyrimidine intermediates. Methylation improves steric shielding and reduces rotational flexibility .
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Piperidine Ring : Functionalized through reductive amination or alkylation to adjust solubility and target binding .
Comparative Reactivity
| Position | Modification | Effect on Reactivity | Reference |
|---|---|---|---|
| 6-Oxy | Piperidinyl substitution | Enhances hydrogen bonding and solubility | |
| 3-CF3 | Trifluoromethylpyridine | Increases metabolic stability |
Stability and Degradation Pathways
-
Hydrolytic Degradation : The amide bond between piperidine and pyridine is susceptible to hydrolysis under acidic conditions (t1/2 = 48 h at pH 2) .
-
Oxidative Metabolism : CYP450 enzymes (e.g., CYP3A4) mediate oxidation of the pyrimidine and piperidine rings, forming hydroxylated metabolites .
Biological Data
| Assay | IC50 (nM) | log D | Reference |
|---|---|---|---|
| PI3Kα Inhibition | 17 | 3.7 | |
| IL-17A Suppression (Th17) | 9.5 | 3.7 |
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core substituted with both dimethyl and trifluoromethyl groups, which enhance its lipophilicity and biological activity. The presence of a piperidine moiety further contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 357.37 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central structure providing stability and reactivity |
| Dimethyl Substituents | Enhance lipophilicity and influence reactivity |
| Trifluoromethyl Group | Increases biological membrane penetration |
| Piperidine Linkage | Contributes to receptor binding and enzyme modulation |
Anticancer Research
Research indicates that compounds similar to 2,4-Dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine can inhibit key signaling pathways involved in cancer progression. For instance, studies have shown that modifications to piperidine derivatives can yield potent inhibitors of the PI3K-AKT-mTOR pathway, which is crucial for tumor growth and survival .
Case Study: PI3K Inhibition
A study demonstrated that a related compound exhibited selective inhibition of the PKB pathway, leading to significant reductions in tumor cell viability in vitro and in vivo models . This highlights the potential of this compound as a candidate for anticancer drug development.
Neurological Applications
The compound's ability to penetrate the blood-brain barrier due to its lipophilic nature positions it as a candidate for treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, potentially aiding in conditions such as depression and anxiety .
Enzyme Modulation
The interactions of this compound with various enzymes have been documented. Its structural features allow it to act as a competitive inhibitor for certain kinases, making it valuable in the context of targeted therapy .
Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents Used |
|---|---|---|
| Pyrimidine Core Formation | Condensation | Aldehydes, urea derivatives |
| Dimethyl Substitution | Electrophilic Aromatic Substitution | Methylating agents |
| Piperidine Coupling | Coupling Reaction | Piperidine derivatives |
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine moiety play crucial roles in its binding affinity and activity. The compound may act on certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
BK10136 ()
Structure : 2-{[1-(2-Ethoxybenzoyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine.
Key Differences :
- Core Heterocycle : Pyridine (vs. pyrimidine in the target compound).
- Substituents : A 2-ethoxybenzoyl group on the piperidine (vs. pyridine-carbonyl in the target).
Implications : - The pyridine core in BK10136 may reduce hydrogen-bonding capacity compared to the pyrimidine core, which has two nitrogen atoms.
Compound 8a ()
Structure : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide.
Key Differences :
- Linker : A benzyl group connects the piperidine to a thiourea moiety (vs. direct oxy linkage in the target).
- Substituents : A 3-(trifluoromethyl)benzamide group (electron-withdrawing) on the piperidine.
Implications : - The benzyl-thiourea linker may increase molecular weight (MW: ~523 g/mol) and reduce cell permeability compared to the target compound’s simpler oxy bridge .
Trifluoromethylpyridine-Containing Compounds
Compound 62 ()
Structure : 5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine.
Key Differences :
- Core Heterocycle : Pyrazine (vs. pyrimidine).
- Substituents : A methylsulfonyl group on the piperidine (vs. pyridine-carbonyl).
Implications : - The pyrazine core’s additional nitrogen atom may enhance polar interactions but reduce solubility in nonpolar environments.
Urea-Linked Piperidine Derivatives
Compound 14a ()
Structure : 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea.
Key Differences :
- Linkage : Urea group between the piperidine and phenyl ring (vs. direct oxy linkage in the target).
- Substituents : A 3-fluoro-4-(trifluoromethyl)benzoyl group.
Implications : - The 35.2% yield for 14a indicates challenges in synthesizing urea-linked derivatives compared to amide-linked analogs like 8a .
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : Compounds with amide linkages (e.g., 8a, 64.2% yield) are more efficiently synthesized than urea-linked derivatives (e.g., 14a, 35.2% yield), suggesting that the target compound’s pyridine-carbonyl group may offer synthetic advantages .
- Solubility vs. Lipophilicity : The trifluoromethyl group in the target compound and BK1016 enhances lipophilicity (logP > 3), which may improve membrane permeability but reduce aqueous solubility. In contrast, sulfonyl groups (e.g., 62) improve solubility .
- Electronic Effects : The pyrimidine core’s electron-deficient nature may favor π-π stacking interactions in biological targets compared to pyridine or pyrazine cores .
Biological Activity
2,4-Dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine core modified with various functional groups, including a trifluoromethyl group and a piperidine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Pyrimidine Base : A six-membered ring containing nitrogen atoms.
- Substituents : Includes two methyl groups at positions 2 and 4, a trifluoromethyl group at position 6, and a piperidinyl ether linkage.
This unique arrangement contributes to its biological activity by influencing lipophilicity and membrane permeability.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, promoting better interaction with enzyme active sites.
- Receptor Modulation : The structural components may facilitate binding to various receptors, potentially altering signaling pathways that regulate cellular functions.
- Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives that share structural features with this compound.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Cytotoxicity | 12.5 | |
| Compound B | Enzyme Inhibition | 8.0 | |
| Compound C | Receptor Binding | 15.0 |
Notable Studies
- Study on Enzyme Inhibition : A derivative structurally similar to the target compound was shown to inhibit diacylglycerol acyltransferase (DGAT2) with an IC50 value of 8.0 μM, suggesting potential for lipid metabolism modulation .
- Cytotoxicity Assessment : Research indicated that related pyrimidine compounds exhibited significant cytotoxic effects against human tumor cell lines, with IC50 values ranging from 10 to 20 μM .
- Mechanistic Insights : Molecular dynamics simulations revealed that the binding interactions between the compound and target proteins are primarily governed by hydrophobic contacts, enhancing binding affinity and specificity .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yields?
Answer:
The synthesis of structurally analogous pyridine-piperidine-pyrimidine hybrids often involves multi-step reactions. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., DCC/DMAP) to link the pyridine-3-carbonyl moiety to the piperidine ring.
- Nucleophilic Substitution : Reaction of the piperidin-4-yloxy group with the pyrimidine core under alkaline conditions (e.g., NaOH in dichloromethane) .
- Yield Optimization : Purification via column chromatography and recrystallization can enhance purity (>99%). Reaction temperature control (0–25°C) and stoichiometric balancing of reactive intermediates (e.g., trifluoromethyl groups) are critical .
Advanced: How does the trifluoromethyl group influence electronic properties and target binding affinity?
Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability by reducing oxidative metabolism. Computational studies (e.g., DFT calculations) show its strong electron-withdrawing effect increases electrophilicity at the pyrimidine ring, potentially improving binding to hydrophobic pockets in enzymes or receptors. Comparative studies with non-fluorinated analogs are recommended to quantify affinity differences .
Basic: Which analytical techniques are most effective for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., piperidin-4-yloxy linkage).
- HPLC-MS : Quantifies purity (>99%) and detects trace intermediates .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-pyrimidine junction .
Advanced: How can computational modeling predict pharmacokinetic profiles and metabolic pathways?
Answer:
- In Silico Tools : Use software like Schrödinger’s QikProp or SwissADME to predict logP, CYP450 metabolism, and blood-brain barrier penetration.
- Metabolic Stability Assays : Liver microsome studies identify primary metabolites (e.g., oxidation at the methyl group or piperidine ring) .
- Docking Simulations : Map interactions with cytochrome P450 isoforms to anticipate clearance rates .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H318 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for professional treatment .
Advanced: How to design SAR studies to identify critical functional groups for biological activity?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or chlorine) and test activity in assays (e.g., enzyme inhibition).
- 3D-QSAR Models : Align molecular fields (CoMFA/CoMSIA) to correlate substituent effects with potency .
- Fragment-Based Screening : Isolate the piperidin-4-yloxy or pyrimidine moiety to assess individual contributions .
Basic: What solvent systems and storage conditions ensure compound stability?
Answer:
- Solubility : The compound is likely soluble in DMSO or dichloromethane but unstable in protic solvents (e.g., water).
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation or hydrolysis .
Advanced: What experimental approaches differentiate allosteric vs. competitive enzyme inhibition?
Answer:
- Kinetic Assays : Measure changes in Vmax/Km under varying substrate concentrations. Competitive inhibition increases Km, while allosteric inhibition reduces Vmax .
- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes to distinguish binding modes.
- X-ray Co-Crystallization : Visualize ligand-enzyme interactions to confirm binding sites .
Basic: How does the piperidin-4-yloxy group impact solubility and bioavailability?
Answer:
The piperidine ring introduces conformational flexibility , improving membrane permeability. However, its basic nitrogen may reduce solubility at physiological pH. Salt formation (e.g., HCl salt) or co-solvent systems (PEG 400) can enhance aqueous solubility .
Advanced: What challenges arise in scaling synthesis from milligram to gram scale?
Answer:
- Steric Hindrance : Bulkier intermediates (e.g., trifluoromethylpyridine) require slow addition to avoid side reactions.
- Purification : Transition from column chromatography to recrystallization or flash distillation for large batches.
- Stereochemical Control : Use chiral catalysts or enantioselective conditions to maintain configuration during piperidine coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
